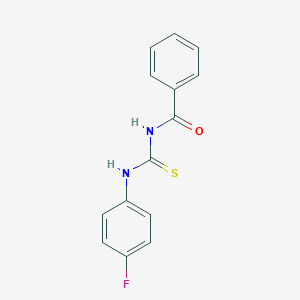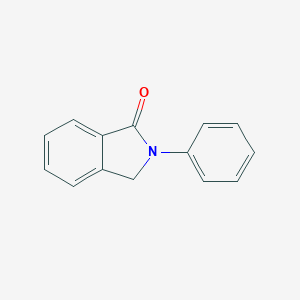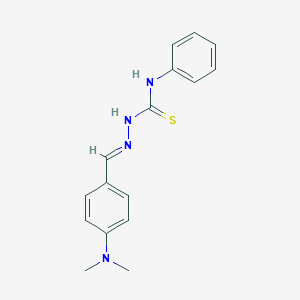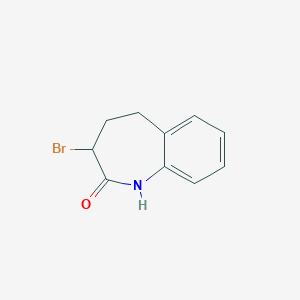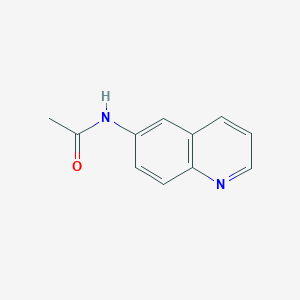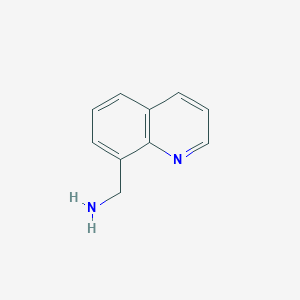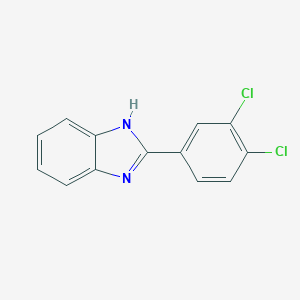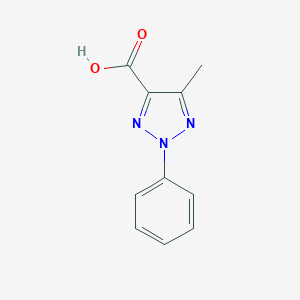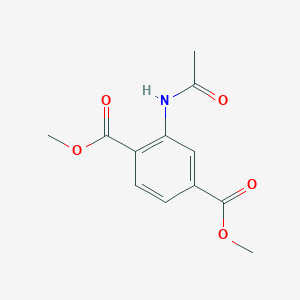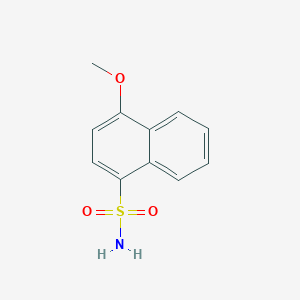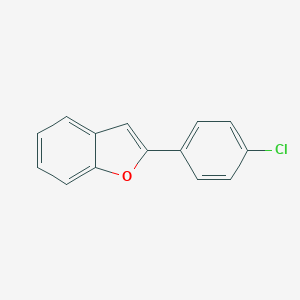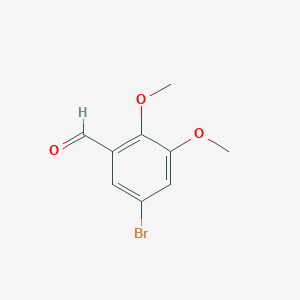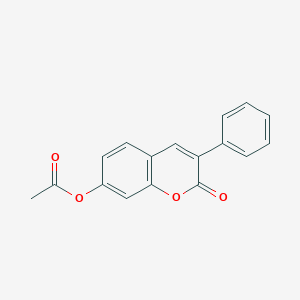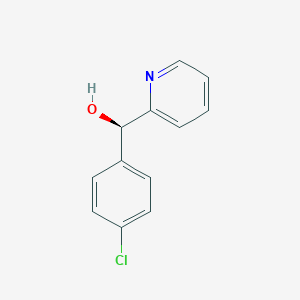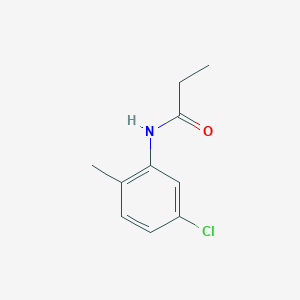
N-(5-chloro-2-methylphenyl)propanamide
説明
N-(5-chloro-2-methylphenyl)propanamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMA is a white crystalline powder that is soluble in organic solvents and has a melting point of 101-103°C. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)propanamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, N-(5-chloro-2-methylphenyl)propanamide reduces the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
生化学的および生理学的効果
N-(5-chloro-2-methylphenyl)propanamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anti-tumor properties in vitro. N-(5-chloro-2-methylphenyl)propanamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methylphenyl)propanamide in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. Another advantage is its relatively low toxicity, which makes it a safe compound to use in animal studies.
One limitation of using N-(5-chloro-2-methylphenyl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in some experimental settings. Another limitation is its relatively low yield using some synthesis methods, which can make it expensive to produce.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)propanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and reduce the cost of production. Another area of interest is the investigation of N-(5-chloro-2-methylphenyl)propanamide's potential as an anti-tumor agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)propanamide and its potential applications in various fields.
合成法
N-(5-chloro-2-methylphenyl)propanamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylbenzoic acid with propionyl chloride in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-methylbenzoic acid with propionic anhydride in the presence of a catalyst. The yield of N-(5-chloro-2-methylphenyl)propanamide using these methods ranges from 60-80%.
科学的研究の応用
N-(5-chloro-2-methylphenyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(5-chloro-2-methylphenyl)propanamide has been investigated for its potential as an analgesic and anti-inflammatory agent. It has been shown to have potent analgesic properties in animal models of pain, and its anti-inflammatory effects have been demonstrated in vitro.
In organic synthesis, N-(5-chloro-2-methylphenyl)propanamide has been used as a building block for the synthesis of various compounds, including 5-chloro-2-methylphenylpropanoic acid and 5-chloro-2-methylphenylpropionitrile. N-(5-chloro-2-methylphenyl)propanamide has also been used as a ligand in coordination chemistry.
In material science, N-(5-chloro-2-methylphenyl)propanamide has been investigated for its potential as a corrosion inhibitor for metals. It has been shown to have excellent corrosion inhibition properties for mild steel in acidic solutions.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDCQLVSPUVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323564 | |
| Record name | N-(5-chloro-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)propanamide | |
CAS RN |
5360-92-9 | |
| Record name | NSC404313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-chloro-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-CHLORO-O-PROPIONOTOLUIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



